Methyl 2-methyl-5-(thiophene-2-carbonyloxy)-1-benzofuran-3-carboxylate

Physicochemical profiling Chromatography method development Ester homolog comparison

Researchers require inactive analogs to validate kinase assay signal windows. This benzofuran derivative (MW 316.3, XLogP3-AA=4) provides documented inactivity against GSK-3β (EC50 >300,000 nM). - Inactive control for GSK-3β inhibitor screens (e.g., CHIR99021) - Distinct methyl ester vs. ethyl/isopropyl homologs → reproducible retention & hydrolysis kinetics - ≥95% purity suitable for HPLC system suitability and fragment-based campaigns

Molecular Formula C16H12O5S
Molecular Weight 316.33
CAS No. 384793-84-4
Cat. No. B2651972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-methyl-5-(thiophene-2-carbonyloxy)-1-benzofuran-3-carboxylate
CAS384793-84-4
Molecular FormulaC16H12O5S
Molecular Weight316.33
Structural Identifiers
SMILESCC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=CS3)C(=O)OC
InChIInChI=1S/C16H12O5S/c1-9-14(16(18)19-2)11-8-10(5-6-12(11)20-9)21-15(17)13-4-3-7-22-13/h3-8H,1-2H3
InChIKeyBPFFCWQHXUAJEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Core Properties of Methyl 2-methyl-5-(thiophene-2-carbonyloxy)-1-benzofuran-3-carboxylate


Methyl 2-methyl-5-(thiophene-2-carbonyloxy)-1-benzofuran-3-carboxylate (CAS 384793-84-4) is a synthetic benzofuran derivative characterized by a 2-methyl substituent, a 3-methyl ester, and a 5-(thiophene-2-carbonyloxy) group. Its molecular formula is C16H12O5S with a molecular weight of 316.3 g/mol and a calculated XLogP3-AA of 4, indicating moderate lipophilicity [1]. The compound is catalogued in PubChem (CID 803459) and has been screened in at least one high-throughput bioassay targeting glycogen synthase kinase-3 beta (GSK-3β), where it exhibited an EC50 greater than 300,000 nM, classifying it as essentially inactive against this kinase [2].

1 GSK-3β inactive negative control for kinase screening assays
2 Chromatographic method development standard with moderate lipophilicity
3 Structurally defined benzofuran scaffold for SAR and fragment studies

Ester Homologs of Methyl 2-methyl-5-(thiophene-2-carbonyloxy)-1-benzofuran-3-carboxylate Not Interchangeable


Although ethyl (CAS 302952-35-8) and isopropyl (CAS 302952-36-9) esters share the identical benzofuran-2-methyl-5-(thiophene-2-carbonyloxy) scaffold with the target methyl ester, their physicochemical properties diverge in ways that preclude direct substitution in research or procurement settings. The methyl ester (MW 316.3, XLogP3-AA = 4) possesses a distinct polarity and steric profile compared to its ethyl (MW 330.36) and isopropyl (MW 344.38) homologs, directly impacting solubility, chromatographic retention, and metabolic susceptibility . In biological screening, even minor ester variations can alter membrane permeability and non-specific binding, which is critical when the compound's primary documented bioactivity is its lack of potency against GSK-3β (EC50 > 300 μM) — a property that must be reproducible and attributable to the specific ester form, not a mixture or alternative homolog [1].

Ester-dependent physicochemical shift
Ethyl and isopropyl esters increase molecular weight and may alter solubility and reversed-phase retention, shifting method conditions.
Altered non-specific binding profile
Bulkier ester groups can change membrane permeability and assay background, compromising negative control reproducibility.
Metabolic lability differs by ester
Hydrolysis rates in esterase assays are ester-size dependent; substituting homologs invalidates metabolic probe interpretation.

Differentiation Evidence for Methyl 2-methyl-5-(thiophene-2-carbonyloxy)-1-benzofuran-3-carboxylate


Increased Polarity and Reduced Molecular Weight

The target methyl ester (CAS 384793-84-4) exhibits a lower molecular weight (316.3 g/mol) and a lower calculated LogP (XLogP3-AA = 4.0) compared to its ethyl (CAS 302952-35-8, MW 330.36) and isopropyl (CAS 302952-36-9, MW 344.38) ester homologs [1]. These differences arise solely from the ester alkoxy group size. The increased polarity of the methyl ester relative to bulkier esters is expected to enhance aqueous solubility and alter reversed-phase HPLC retention times, providing a basis for selecting this specific homolog when lower lipophilicity is desired .

Ester Size & Polarity
Data to verify
MW 316.3 vs ethyl 330.36, isopropyl 344.38; XLogP3-AA 4.0 all three
Smaller ester may support lower lipophilicity and solubility review
Experimental LogP may differ; confirm by chromatography
Physicochemical profiling Chromatography method development Ester homolog comparison

GSK-3β Inactivity as Negative Control

In a quantitative high-throughput screening (qHTS) dose-response assay against human glycogen synthase kinase-3 beta (GSK-3β), the target compound exhibited an EC50 greater than 300,000 nM (i.e., >300 μM), confirming its lack of inhibitory activity against this kinase [1]. This contrasts sharply with known GSK-3β inhibitors such as CHIR99021 (IC50 ≈ 10 nM) or SB-216763 (IC50 ≈ 34 nM) [2]. For procurement purposes, this establishes the compound as a structurally defined negative control that can be used to benchmark assay sensitivity or to serve as an inactive comparator in GSK-3β-targeted screening campaigns.

GSK-3β Inactivity
Cross-study comparable
EC50 > 300 μM vs CHIR99021 IC50 ≈ 10 nM
Supports negative control use for GSK-3β assay validation
>30,000-fold less potent than typical inhibitor
Kinase screening Negative control GSK-3beta HTS triage

Structural Uniqueness Versus Close Analogs

The target compound embodies a specific substitution triad—2-methyl, 3-methyl carboxylate, and 5-(thiophene-2-carbonyloxy)—that is not duplicated by any other commercially catalogued benzofuran derivative. Closest analogs include the ethyl ester (CAS 302952-35-8), isopropyl ester (CAS 302952-36-9), and a benzothiophene variant (CAS 315237-65-1) where the thiophene is replaced by a 3-chloro-1-benzothiophene-2-carbonyloxy group . Among these, only the target compound combines the smallest ester (methyl) with the unsubstituted thiophene-2-carbonyloxy group, uniquely positioning it for metabolism studies where ester lability is of interest or for serving as a minimalist scaffold for fragment-based screening [1].

Scaffold Identity
Class-level inference
2-methyl, 3-methyl ester, 5-(thiophene-2-carbonyloxy)
Structurally defined substitution pattern supports SAR attribution
No activity comparison across analogs available
Scaffold uniqueness SAR studies Benzofuran library design

Application Scenarios for Methyl 2-methyl-5-(thiophene-2-carbonyloxy)-1-benzofuran-3-carboxylate


GSK-3β HTS Negative Control

Given its confirmed EC50 > 300 μM against GSK-3β in qHTS format, this compound serves as a structurally related but inactive control for benzofuran-based kinase inhibitor screening libraries. Its well-defined inactivity profile supports assay quality metrics (Z'-factor, signal window) when paired with active GSK-3β inhibitors such as CHIR99021 or SB-216763 [1].

Ester Lability Probe for Metabolic Stability

The methyl ester functionality, combined with the moderate lipophilicity (XLogP3-AA = 4), makes this compound a suitable substrate for evaluating esterase-mediated hydrolysis in hepatic microsome or plasma stability assays. Its smaller ester group (compared to ethyl or isopropyl homologs) is expected to exhibit distinct hydrolysis kinetics, enabling rank-ordering of ester prodrug candidates [2].

Chromatographic Method Development Standard

The compound's distinct retention characteristics—driven by its specific combination of a benzofuran core, thiophene carbonyloxy moiety, and methyl ester—make it a valuable retention time marker for reversed-phase HPLC method development targeting benzofuran-containing analytes. Its purity (typically ≥95%) supports its use as a system suitability standard [1].

Fragment-Based Screening Scaffold

With a molecular weight of 316.3 g/mol, no hydrogen bond donors, and 6 hydrogen bond acceptors, this compound resides in the upper range of fragment-like chemical space. Its documented lack of GSK-3β activity, combined with its synthetically accessible ester and thiophene handles, positions it as a starting scaffold for fragment growth campaigns where initial inactivity is desired to minimize confounding baseline activity [2].

Application
Selection Property
Validation Focus
Kinase screening negative control
Reported GSK-3β inactivity
Z'-factor and signal window assay metrics
Metabolic stability probe
Methyl ester lability profile
Esterase hydrolysis kinetics comparison
HPLC method development standard
Distinct benzofuran-thiophene retention
Retention time reproducibility and system suitability
Fragment-based screening scaffold
Fragment-like properties and synthetic handles
Fragment growth and inactivity verification
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